2,2-Dimethyl-3-(phenoxymethyl)oxirane
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Overview
Description
2,2-Dimethyl-3-(phenoxymethyl)oxirane is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane typically involves the reaction of phenoxymethyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(phenoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Ketones/Aldehydes: From oxidation reactions.
Functionalized derivatives: From substitution reactions.
Scientific Research Applications
2,2-Dimethyl-3-(phenoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(phenoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(methoxymethyl)oxirane
- 2,2-Dimethyl-3-(ethoxymethyl)oxirane
- 2,2-Dimethyl-3-(butoxymethyl)oxirane
Uniqueness
2,2-Dimethyl-3-(phenoxymethyl)oxirane is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenoxymethyl group enhances the compound’s stability and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-(phenoxymethyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-11(2)10(13-11)8-12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
VVCQAJNBXTXMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)COC2=CC=CC=C2)C |
Origin of Product |
United States |
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